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Compound of Interest

Compound Name: 4-Methoxy-2(3H)-benzothiazolone

Cat. No.: B1316442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
Methoxy-2(3H)-benzothiazolone. Due to the limited availability of published experimental

spectral data for this specific compound, this document focuses on its known physicochemical

properties, predicted spectroscopic data, and detailed, generalized experimental protocols for

its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This

guide is intended to serve as a foundational resource for researchers involved in the synthesis,

characterization, and application of novel benzothiazolone derivatives.

Introduction
4-Methoxy-2(3H)-benzothiazolone is a heterocyclic organic compound featuring a

benzothiazole core structure. This class of compounds is of significant interest in medicinal

chemistry and materials science due to its diverse biological activities and potential

applications. Accurate structural elucidation and characterization are paramount for any

research and development involving this molecule. Spectroscopic techniques are the

cornerstone of this characterization, providing detailed information about the molecular

structure, functional groups, and connectivity of atoms. This guide outlines the key

spectroscopic methods for the analysis of 4-Methoxy-2(3H)-benzothiazolone.
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Physicochemical Properties
Before undertaking spectroscopic analysis, understanding the basic physicochemical

properties of the target compound is essential.

Property Value Source

Molecular Formula C₈H₇NO₂S --INVALID-LINK--[1]

Molecular Weight 181.21 g/mol --INVALID-LINK--[1]

Appearance White solid --INVALID-LINK--[1]

Predicted Density 1.346 ± 0.06 g/cm³ --INVALID-LINK--[1]

Predicted pKa 10.03 ± 0.20 --INVALID-LINK--[1]

CAS Number 80567-66-4 --INVALID-LINK--[1]

Spectroscopic Data (Predicted)
While experimental data is scarce, computational models provide valuable predictions for the

NMR spectra of 4-Methoxy-2(3H)-benzothiazolone. These predictions are useful for

preliminary identification and for guiding the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the methoxy group protons, and the N-H proton of the thiazolone ring.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm)

Aromatic Protons 6.8 - 7.5

Methoxy Protons (-OCH₃) ~3.8

Amide Proton (-NH) 9.0 - 11.0 (broad)
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all unique

carbon atoms in the molecule. Unusual chemical shifts have been reported for out-of-plane

methoxy groups bonded to aromatic rings (~62 ppm) compared to the typical value of ~56 ppm.

[2]

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl Carbon (C=O) 165 - 175

Aromatic Carbons 110 - 150

Methoxy Carbon (-OCH₃) 55 - 62

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in the molecule. For 4-Methoxy-
2(3H)-benzothiazolone, characteristic absorption bands are expected for the N-H, C=O, C-O,

and aromatic C-H and C=C bonds. Data from related benzothiazole structures suggest the

following expected vibrational frequencies.[3][4][5]

Expected FT-IR Data

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (Amide) 3100 - 3300 (broad)

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic, -OCH₃) 2850 - 3000

C=O Stretch (Amide I) 1650 - 1700

C=C Stretch (Aromatic) 1450 - 1600

C-N Stretch 1382 - 1266

C-O Stretch (Aryl Ether)
1200 - 1275 (asymmetric), 1020-1075

(symmetric)
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

For 4-Methoxy-2(3H)-benzothiazolone (Molecular Weight: 181.21), the molecular ion peak

(M⁺) is expected at m/z 181.

Expected Mass Spectrometry Data

Ion Expected m/z

Molecular Ion [M]⁺ 181

Fragment [M-CH₃]⁺ 166

Fragment [M-CO]⁺ 153

Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectroscopic

analysis of 4-Methoxy-2(3H)-benzothiazolone.

General Workflow for Spectroscopic Analysis
The logical flow for analyzing a novel compound involves sequential preparation, analysis, and

data interpretation steps.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Characterization

Weigh & Dissolve Sample
(e.g., in CDCl3 or DMSO-d6)

NMR Spectroscopy
(¹H, ¹³C, 2D)

FT-IR Spectroscopy
(ATR or KBr Pellet)

Mass Spectrometry
(e.g., GC-MS)

Process Spectra
(Baseline Correction, Integration)

Interpret Data & Correlate Spectra

Structural Elucidation &
Purity Assessment

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

Accurately weigh 5-10 mg of 4-Methoxy-2(3H)-benzothiazolone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.
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Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the

solution is homogeneous.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or

more) due to the low natural abundance of ¹³C.

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex

structural assignments.

Data Processing:

Apply Fourier transformation to the raw data (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the peaks in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol

Sample Preparation (ATR Method - preferred for solids):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.
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Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small amount of the solid 4-Methoxy-2(3H)-benzothiazolone powder onto the

center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Acquire the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-

noise ratio.

Data Processing:

The instrument software will automatically perform the background subtraction.

Identify and label the wavenumbers of significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

Prepare a dilute solution of 4-Methoxy-2(3H)-benzothiazolone (~1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Transfer the solution to a GC autosampler vial.

Instrument Setup and Data Acquisition:

Use a GC system equipped with a capillary column suitable for aromatic compounds (e.g.,

a 30 m x 0.25 mm HP-5ms column).

Set the GC parameters. A typical temperature program might be:
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Initial oven temperature: 50-100°C, hold for 1-2 minutes.

Ramp rate: 10-20°C per minute.

Final temperature: 250-300°C, hold for 5-10 minutes.

Set the injector temperature to ~250°C and use a split or splitless injection mode.

Set the MS parameters:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: Scan from m/z 40 to 500.

Source temperature: ~230°C.

Inject 1 µL of the sample solution.

Data Processing and Analysis:

Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

Extract the mass spectrum corresponding to the peak of interest.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Conclusion
The spectroscopic characterization of 4-Methoxy-2(3H)-benzothiazolone is a critical step in

its study and application. While experimental data is not widely published, this guide provides

the necessary foundational information for researchers. By utilizing the predicted spectral data

as a reference and applying the detailed experimental protocols for NMR, FT-IR, and GC-MS,

scientists can confidently perform the structural elucidation and purity assessment of this and

related benzothiazolone compounds, thereby advancing research in drug discovery and

materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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